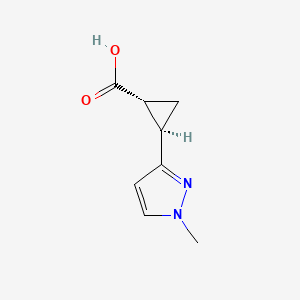

反式-2-(1-甲基-1H-吡唑-3-基)环丙烷甲酸

描述

Synthesis Analysis

The synthesis of pyrazole-based compounds, including “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid”, involves several steps. One key step in the synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, such as carboxylic acids and amines, is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .科学研究应用

- MPC can serve as a ligand in transition metal catalysis. Its unique cyclopropane ring and pyrazole moiety contribute to its chelating ability, making it suitable for coordination with metal ions. Researchers have explored its use in asymmetric catalysis, C–H activation, and other transformations .

- MPC derivatives have shown potential as anti-inflammatory agents. By modulating specific pathways, they could be useful in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Further studies are needed to optimize their pharmacokinetics and efficacy .

- The cyclopropane ring in MPC can be modified to create novel agrochemicals. Researchers have investigated its use as a building block for herbicides, insecticides, and fungicides. These modifications enhance the compound’s bioactivity and selectivity .

- MPC-based polymers exhibit interesting properties due to their rigid cyclopropane core. These polymers can be used in drug delivery systems, sensors, and coatings. Their stability and tunable properties make them attractive for various applications .

- MPC derivatives have been explored for their photophysical properties. Their absorption and emission characteristics make them potential candidates for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices .

- The unique geometry of MPC allows it to form stable complexes with transition metals. Researchers have investigated its coordination behavior and explored applications in catalysis, sensing, and molecular recognition .

Catalysis

Medicinal Chemistry

Agrochemicals

Materials Science

Photophysics and Optoelectronics

Coordination Chemistry

未来方向

The future directions for “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid” and similar compounds could involve further exploration of their pharmacological effects . Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

作用机制

Target of Action

The primary target of trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This interaction results in changes in the NAD+ salvage pathway, affecting various biological processes .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a coenzyme involved in redox reactions, posttranslational modifications, and calcium signaling . The downstream effects of this include changes in metabolism and potentially the aging process .

Pharmacokinetics

It’s known that the compound’s lipophilicity was modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound’s ADME properties and bioavailability may be influenced by its lipophilicity and its interactions with CYP enzymes .

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the role of NAD+ in numerous biological processes . The specific effects of this compound’s action would depend on the context of its use and the specific biological systems involved .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the specific biological context in which the compound is used .

属性

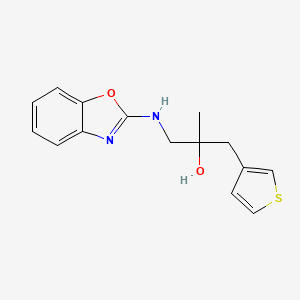

IUPAC Name |

(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-3-2-7(9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHFGCVORFMCD-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=N1)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid | |

CAS RN |

1899946-21-4 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)

![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)